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Compound of Interest

Compound Name: N-Cbz-hydroxy-L-proline

Cat. No.: B554417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and synthesis of N-Cbz-hydroxy-L-proline. This valuable building block is frequently utilized in

the synthesis of peptidomimetics and other complex pharmaceutical agents. This document

outlines its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data, alongside a detailed experimental protocol for its preparation.

Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Cbz-hydroxy-L-proline. Due

to the limited availability of experimentally derived public data, the NMR data is presented as a

combination of reported values for the parent structure and predicted shifts for the N-Cbz

derivative.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.35 m - C₆H₅- (Cbz)

~5.15 s - -CH₂- (Cbz)

~4.50 t ~8.0 H-2

~4.40 m - H-4

~3.60 m - H-5a

~3.50 m - H-5b

~2.30 m - H-3a

~2.10 m - H-3b

- br s - -OH, -COOH

Note: Predicted values are based on the analysis of similar structures and the known effects of

the Cbz protecting group. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ) ppm Assignment

~174 C=O (Carboxylic Acid)

~155 C=O (Carbamate)

~136 C (Aromatic - Cbz)

~128.5 CH (Aromatic - Cbz)

~128.0 CH (Aromatic - Cbz)

~127.8 CH (Aromatic - Cbz)

~70 C-4

~67 -CH₂- (Cbz)

~60 C-2

~55 C-5

~38 C-3

Note: Predicted values are based on the analysis of similar structures and the known effects of

the Cbz protecting group. Actual experimental values may vary.

Table 3: IR Spectroscopic Data (Predicted Characteristic
Peaks)
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Wavenumber (cm⁻¹) Functional Group

3300-2500 (broad) O-H stretch (Carboxylic Acid)

~3300 (broad) O-H stretch (Alcohol)

~3050 C-H stretch (Aromatic)

~2950 C-H stretch (Aliphatic)

~1740 C=O stretch (Carboxylic Acid)

~1690 C=O stretch (Carbamate)

~1500, ~1450 C=C stretch (Aromatic)

~1250 C-O stretch

~1100 C-N stretch

Table 4: Mass Spectrometry Data
m/z Interpretation

266.1023 [M+H]⁺ (Calculated for C₁₃H₁₆NO₅⁺)

288.0842 [M+Na]⁺ (Calculated for C₁₃H₁₅NNaO₅⁺)

222.0917 [M+H - CO₂]⁺

178.0863 [M+H - C₇H₇O]⁺

132.0655 [Proline + H]⁺

91.0542 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
Synthesis of N-Cbz-trans-4-hydroxy-L-proline
This protocol describes a general method for the N-protection of trans-4-hydroxy-L-proline

using benzyl chloroformate (Cbz-Cl).

Materials:
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trans-4-Hydroxy-L-proline

Sodium bicarbonate (NaHCO₃)

Benzyl chloroformate (Cbz-Cl)

Dioxane

Water

Hydrochloric acid (HCl)

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Saturated brine solution

Procedure:

Dissolve trans-4-hydroxy-L-proline and sodium bicarbonate in water in a reaction vessel.

Slowly add a solution of benzyl chloroformate in dioxane to the stirred reaction mixture at

room temperature.

Continue stirring overnight.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture in an ice bath and acidify to approximately pH 2

with concentrated hydrochloric acid.

Extract the aqueous layer with ethyl acetate.

Combine the organic extracts and wash with saturated brine.

Dry the organic layer over anhydrous sodium sulfate and filter.

Remove the solvent under reduced pressure to yield the product.
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Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:

Prepare a sample by dissolving 5-10 mg of N-Cbz-hydroxy-L-proline in approximately 0.6

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g.,

400 or 500 MHz for ¹H).

Process the acquired data, including Fourier transformation, phase correction, and baseline

correction.

Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy:

Prepare the sample for analysis using an appropriate method, such as a KBr pellet or as a

thin film on a salt plate (for oils).

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a

typical range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.

Mass Spectrometry (MS):

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the mass spectrometer using an appropriate ionization technique,

such as electrospray ionization (ESI).

Acquire the mass spectrum in positive or negative ion mode.
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Analyze the resulting spectrum to determine the molecular weight and identify characteristic

fragment ions.

Workflow and Logical Relationships
The following diagrams illustrate the synthesis and analysis workflow for N-Cbz-hydroxy-L-
proline.

Synthesis of N-Cbz-hydroxy-L-proline
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Caption: Synthetic pathway for N-Cbz-hydroxy-L-proline.

Spectroscopic Analysis Workflow
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Caption: Analytical workflow for spectroscopic characterization.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-Cbz-hydroxy-
L-proline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554417#spectroscopic-data-nmr-ir-ms-of-n-cbz-
hydroxy-l-proline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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